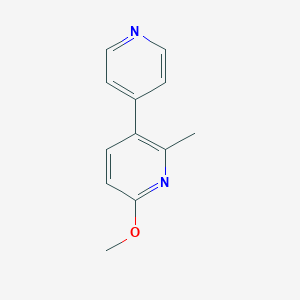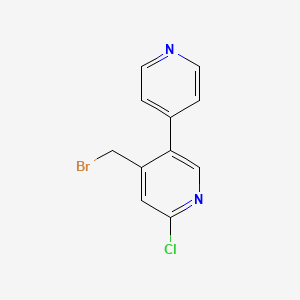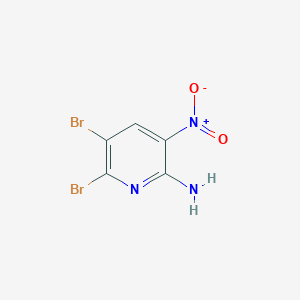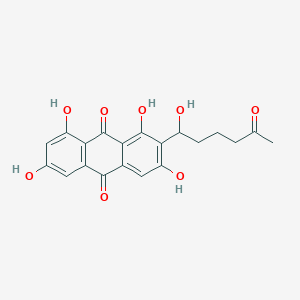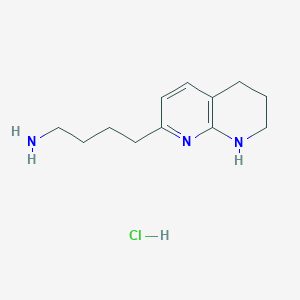
4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butan-1-aminehydrochloride is a chemical compound that belongs to the class of 1,8-naphthyridinesThe 1,8-naphthyridine core is known for its diverse biological activities and photochemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butan-1-aminehydrochloride involves several steps. One common method includes the double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols and protected propargylamines, followed by Chichibabin cyclizations . Another approach involves the hydroamination of terminal alkynes followed by Friedländer cyclization .
Industrial Production Methods: Industrial production methods for this compound typically involve the use of metal-catalyzed synthesis and ring expansion reactions. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butan-1-aminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced using hydrogenation methods.
Substitution: It undergoes nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of saturated amines .
Applications De Recherche Scientifique
4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butan-1-aminehydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors
Mécanisme D'action
The mechanism of action of 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Gemifloxacin: Contains a 1,8-naphthyridine core and is used as an antibacterial agent.
1,8-Naphthyridine Derivatives: Various derivatives are explored for their biological activities and applications in materials science.
Uniqueness: 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butan-1-aminehydrochloride is unique due to its specific structural features and the presence of the butan-1-amine group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C12H20ClN3 |
|---|---|
Poids moléculaire |
241.76 g/mol |
Nom IUPAC |
4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H19N3.ClH/c13-8-2-1-5-11-7-6-10-4-3-9-14-12(10)15-11;/h6-7H,1-5,8-9,13H2,(H,14,15);1H |
Clé InChI |
SDKGGAREEUSWEP-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(NC1)N=C(C=C2)CCCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


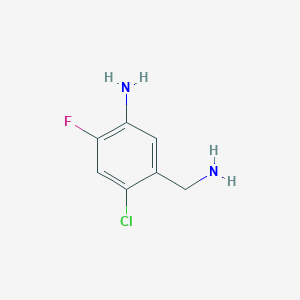
![1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B13140168.png)
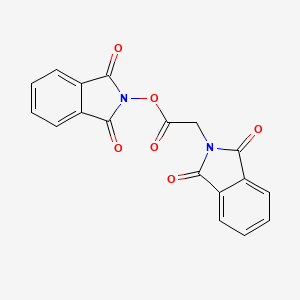
![4-(4-Chlorobenzyl)-7-(3-ethynylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140172.png)

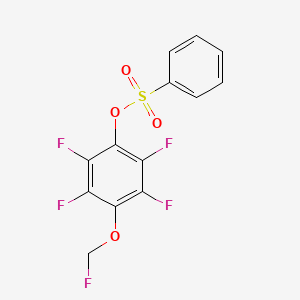

![(4S)-2-[2,2-diphenyl-1-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]ethenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B13140189.png)
